![molecular formula C8H6N2O3 B1614340 4-Nitro-1H-indol-6-ol CAS No. 885520-63-8](/img/structure/B1614340.png)
4-Nitro-1H-indol-6-ol
Overview
Description
“4-Nitro-1H-indol-6-ol” is a derivative of indole . Indole derivatives are known to possess a wide spectrum of biological activities. For example, the indole moiety is present in the amino acid tryptophan, the plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .
Synthesis Analysis
A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described. The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .
Scientific Research Applications
Synthesis of Phosphonic Acid Derivatives
4-Nitro-1H-indol-6-ol can be used in the synthesis of phosphonic acid derivatives . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .
Biological Activities
Indole derivatives possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, plant growth hormone indole-3-acetic acid, and serotonin, which is one of the key neurotransmitters . Indole unit is also incorporated in many natural compounds, such as alkaloids, fungal metabolites, and marine products .
AntiHIV Agents
Several 3-, 4-, and 5-phosphonylated indoles have been demonstrated as effective antiHIV agents . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new antiHIV drugs .
Protein Kinase Inhibitors
Phosphonylated indoles have been shown to be effective protein kinase inhibitors . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new protein kinase inhibitors .
Modulators of Na+/H+ Exchange Transport System
Phosphonylated indoles have been shown to be effective modulators of the Na+/H+ exchange transport system . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new modulators of the Na+/H+ exchange transport system .
Flavor and Fragrance Applications
Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in these applications .
Production of Natural Colourants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the production of natural colourants .
Therapeutic Potential
Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new therapeutics .
Future Directions
Indole derivatives, including “4-Nitro-1H-indol-6-ol”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Therefore, the development of alternative synthetic routes to such disubstituted indoles remains a challenging task .
Mechanism of Action
Target of Action
4-Nitro-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential .
properties
IUPAC Name |
4-nitro-1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJYGLOGKCYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646343 | |
Record name | 4-Nitro-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-indol-6-ol | |
CAS RN |
885520-63-8 | |
Record name | 4-Nitro-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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